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molecular formula C13H17NO2 B1359154 Methyl 2-phenylpiperidine-4-carboxylate CAS No. 351003-06-0

Methyl 2-phenylpiperidine-4-carboxylate

Cat. No. B1359154
M. Wt: 219.28 g/mol
InChI Key: HJYDTRNWYSGYKS-UHFFFAOYSA-N
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Patent
US08415378B2

Procedure details

Methyl 2-phenylisonicotinate (1.83 g, 8.58 mmol) was dissolved in acetic acid (20 mL) and platinum(IV) oxide (0.097 g, 0.43 mmol) added. The resulting mixture was hydrogenated in a Büchi hydrogenator at room temperature and 5 bar for 2.5 h. The catalyst was filtered off and washed with MeOH and the eluate evaporated. DCM and 10% K2CO3 were added and the phases separated. The water phase was extracted with DCM and the combined organic phase washed with brine, passed through a phase separator and evaporated to yield crude methyl 2-phenylpiperidine-4-carboxylate (2.131 g) as a yellow oil. MS m/z 220 (M+H)+
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.097 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9]([CH:14]=[CH:15][N:16]=2)[C:10]([O:12][CH3:13])=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(=O)C.[Pt](=O)=O>[C:1]1([CH:7]2[CH2:8][CH:9]([C:10]([O:12][CH3:13])=[O:11])[CH2:14][CH2:15][NH:16]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(C(=O)OC)C=CN1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.097 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in a Büchi hydrogenator at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with MeOH
ADDITION
Type
ADDITION
Details
DCM and 10% K2CO3 were added
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with DCM
WASH
Type
WASH
Details
the combined organic phase washed with brine
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1NCCC(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.131 g
YIELD: CALCULATEDPERCENTYIELD 113.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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